molecular formula C10H6BrN3 B3231383 2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine CAS No. 1320211-47-9

2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine

Cat. No.: B3231383
CAS No.: 1320211-47-9
M. Wt: 248.08 g/mol
InChI Key: BNCWJNBNSQMDGY-UHFFFAOYSA-N
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Description

Significance and Prevalence of Fused Nitrogen Heterocycles in Contemporary Chemical Research

Fused nitrogen heterocycles represent a cornerstone of modern chemical and pharmaceutical research. These molecular frameworks, characterized by the incorporation of nitrogen atoms within fused ring systems, are abundant in nature, forming the core of essential biomolecules such as nucleic acids and vitamins. nih.gov Their structural diversity and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make them privileged scaffolds in medicinal chemistry. rsc.orgnih.gov

Statistical analyses of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveal the remarkable prevalence of these structures. A recent study found that 82% of unique small-molecule drugs approved between 2013 and 2023 contain at least one nitrogen heterocycle, a significant increase from previous decades. acs.org This highlights their critical role in the design of therapeutic agents. The prevalence of N-heterocycles is attributed to their metabolic stability and their capacity to bind with high affinity to a wide array of biological targets, including enzymes and receptors. nih.gov Consequently, these scaffolds are integral to drugs with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgnih.gov

Historical Development and Key Discoveries in Imidazo[1,2-a]pyrimidine (B1208166) Chemistry

The imidazo[1,2-a]pyrimidine scaffold is a prominent member of the fused nitrogen heterocycle family, structurally analogous to purines. researchgate.net Its history is rooted in the development of fundamental synthetic methodologies for nitrogen-containing heterocycles. One of the most traditional and widely used methods for its synthesis is a Hantzsch-type condensation reaction, famously adapted by Chichibabin, which typically involves the cyclocondensation of 2-aminopyrimidine (B69317) with α-haloketones. researchgate.net

Early investigations into this scaffold led to the discovery of compounds with significant biological activities. For instance, derivatives of imidazo[1,2-a]pyrimidine were found to act as ligands for the γ-Aminobutyric acid (GABA) type A receptor, which is the primary inhibitory neurotransmitter system in the central nervous system. dergipark.org.trresearchgate.net This discovery paved the way for the development of commercial drugs with anxiolytic and anticonvulsant properties, such as Divaplon and Fasiplon, demonstrating the therapeutic potential of this heterocyclic system. researchgate.netmdpi.com Over the years, research has expanded to explore a wide range of pharmacological applications, driven by the scaffold's versatile and synthetically accessible nature. researchgate.net

Rationale for Focused Investigation of the Benzorsc.orgrsc.orgimidazo[1,2-a]pyrimidine System

The fusion of a benzene (B151609) ring to the imidazo[1,2-a]pyrimidine core to form the benzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine system creates a more rigid and extended aromatic structure, which significantly influences its physicochemical and pharmacological properties. This specific tricyclic system has garnered substantial interest due to its demonstrated potential across diverse therapeutic areas. rsc.org The rationale for its focused investigation is supported by a growing body of literature detailing its efficacy in various biological assays.

Derivatives of the benzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine scaffold have been synthesized and evaluated for a range of activities, as summarized in the table below. These studies confirm the scaffold's role as a versatile platform for the development of novel therapeutic agents. For example, specific derivatives have shown potent and selective inhibition of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov Others have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. nih.gov Furthermore, this scaffold has been a source of broad-spectrum antimicrobial and anti-biofilm agents, addressing the critical need for new anti-infective drugs. nih.govresearchgate.net

Therapeutic AreaBiological Target/ActivityReference
Anti-inflammatoryCyclooxygenase-2 (COX-2) Inhibition nih.gov
AnticancerAnaplastic Lymphoma Kinase (ALK) Inhibition nih.gov
AnticancerInhibition of KSP and Aurora-A Kinase dergipark.org.tr
AntimicrobialInhibition of S. aureus, S. typhimurium nih.govresearchgate.net
AntifungalInhibition of A. niger, C. albicans nih.govresearchgate.net
Materials ScienceFluorescent Properties mdpi.com

Strategic Importance of Halogenation at the C2 Position within the Scaffold

The functionalization of heterocyclic scaffolds is a critical step in drug discovery, allowing for the fine-tuning of a molecule's properties to optimize its activity, selectivity, and pharmacokinetic profile. Within the imidazo[1,2-a]pyridine (B132010) and related scaffolds, the C3 position is typically more susceptible to electrophilic attack, making direct functionalization at the C2 position a significant synthetic challenge. researchgate.net This difficulty inherently increases the strategic value of C2-substituted analogues.

Halogenation, particularly bromination, at the C2 position transforms the 2-Bromobenzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine derivative into a highly versatile synthetic intermediate. The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov This synthetic utility allows for the systematic introduction of a wide range of chemical moieties (e.g., aryl, alkyl, amino groups) at the C2 position. Such modifications are crucial for conducting detailed Structure-Activity Relationship (SAR) studies, which aim to identify the specific structural features that confer potent and selective biological activity. Therefore, 2-Bromobenzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine is not merely a compound of interest for its own potential activity but is more importantly a key building block for the synthesis of diverse chemical libraries, accelerating the discovery of new and improved derivatives of this promising scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCWJNBNSQMDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Derivatization Strategies of 2 Bromobenzo 1 2 Imidazo 1,2 a Pyrimidine

Cross-Coupling Reactions at the Brominated C2 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine (B1208166), these reactions are instrumental in introducing aryl, heteroaryl, alkynyl, and vinyl groups at the C2 position, significantly expanding the chemical space accessible from this precursor.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine, this reaction facilitates the introduction of various aryl and heteroaryl moieties. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The choice of solvent and base can significantly influence the reaction efficiency and yield.

A general procedure involves reacting 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine with an aryl or heteroaryl boronic acid in a suitable solvent system like a mixture of toluene (B28343), ethanol, and water, with a base such as sodium carbonate. Microwave irradiation has been shown to accelerate this transformation, leading to shorter reaction times and often improved yields.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl/Heteroaryl Boronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/H₂O Moderate to High
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane High
Thiophen-2-ylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene High

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.org This reaction is particularly valuable for introducing alkynyl groups onto the 2-position of the benzo nih.govnih.govimidazo[1,2-a]pyrimidine core, which are useful intermediates for further transformations or as components in materials with interesting electronic properties.

Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and an amine base, for example, triethylamine (B128534), which also often serves as the solvent. The reaction is generally carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.

Table 2: Examples of Sonogashira Coupling Reactions

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF High
Ethynyltrimethylsilane Pd(OAc)₂/XPhos CuI DIPA Toluene High
1-Hexyne Pd(PPh₃)₄ CuI Et₃N DMF Moderate to High

Heck Coupling for Olefination

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. nih.gov This method allows for the introduction of vinyl groups at the C2 position of the benzo nih.govnih.govimidazo[1,2-a]pyrimidine nucleus. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The stereoselectivity of the Heck reaction usually favors the formation of the trans isomer.

Commonly used catalysts include Pd(OAc)₂ or PdCl₂ in combination with phosphine ligands like P(o-tolyl)₃. A variety of bases can be employed, with triethylamine and potassium carbonate being frequent choices. The reaction is often carried out at elevated temperatures in polar aprotic solvents such as DMF or NMP.

Table 3: Examples of Heck Coupling Reactions

Alkene Catalyst Ligand Base Solvent Yield (%)
Styrene Pd(OAc)₂ PPh₃ Et₃N DMF Moderate
n-Butyl acrylate PdCl₂ P(o-tolyl)₃ K₂CO₃ NMP High
Acrylonitrile Pd(OAc)₂ None NaOAc DMA Moderate

Stille Coupling and Other Organometallic Reactions

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. wikipedia.org This reaction offers a mild and versatile method for forming C-C bonds and is tolerant of a wide range of functional groups. For 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine, Stille coupling can be used to introduce various alkyl, vinyl, aryl, and heteroaryl groups. A significant drawback of this method is the toxicity of the organotin reagents and byproducts.

Typical Stille coupling conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and are often performed in a non-polar aprotic solvent like toluene or dioxane at elevated temperatures.

Table 4: Examples of Stille Coupling Reactions

Organostannane Catalyst Additive Solvent Yield (%)
Tributyl(phenyl)stannane Pd(PPh₃)₄ LiCl Toluene High
Tributyl(vinyl)stannane Pd₂(dba)₃/P(furyl)₃ - THF High
2-(Tributylstannyl)thiophene PdCl₂(PPh₃)₂ - DMF Moderate

Nucleophilic Substitution Reactions (SNAr) on the Brominated Moiety

Nucleophilic aromatic substitution (SNAr) provides a pathway for the displacement of the bromide at the C2 position by a variety of nucleophiles. The fused pyrimidine (B1678525) ring in the benzo nih.govnih.govimidazo[1,2-a]pyrimidine system is electron-deficient, which can facilitate SNAr reactions, particularly when activated by electron-withdrawing groups, though the inherent electronics of the heterocycle itself can be sufficient.

This reaction is a valuable method for introducing heteroatom-based functional groups. A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed. The reaction conditions typically involve heating the substrate with an excess of the nucleophile in a polar aprotic solvent.

Table 5: Examples of SNAr Reactions

Nucleophile Base Solvent Temperature (°C) Yield (%)
Sodium methoxide - Methanol Reflux High
Sodium thiophenoxide - DMF 100 High
Piperidine (B6355638) K₂CO₃ DMSO 120 Moderate to High

Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful and general method for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction is highly effective for the amination of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines.

The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. Common catalyst systems involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP. Sodium tert-butoxide is a frequently used base.

Table 6: Examples of Buchwald-Hartwig Amination Reactions

Amine Catalyst Ligand Base Solvent Yield (%)
Aniline Pd₂(dba)₃ BINAP NaOt-Bu Toluene High
Morpholine (B109124) Pd(OAc)₂ XPhos Cs₂CO₃ Dioxane High
n-Butylamine Pd₂(dba)₃ SPhos K₃PO₄ t-BuOH Moderate to High

Further Functionalization at Other Positions of the Benzonih.govnih.govimidazo[1,2-a]pyrimidine System

While the C2 position is the most common site for modification due to the presence of the bromo substituent, the inherent reactivity of the fused heterocyclic system allows for functionalization at other positions, namely C3, C4, and the benzo ring. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

Recent studies have demonstrated the feasibility of introducing substituents at the C4 position. For instance, a series of novel 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles has been synthesized through a Povarov (aza-Diels–Alder) reaction followed by oxidation, starting from benzimidazole-2-arylimines. mdpi.com This approach highlights a method to build up the pyrimidine ring with a substituent already in place at the C4 position. Similarly, the synthesis of 2,4-diphenylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives has been achieved, showcasing the possibility of disubstitution on the pyrimidine ring. nih.gov

Palladium-catalyzed C-H activation has also emerged as a powerful tool for the functionalization of the imidazo[1,2-a]pyrimidine core. While much of the research has focused on the parent imidazo[1,2-a]pyrimidine, the principles are applicable to the benzo-fused system. For example, direct arylation of imidazo[1,2-a]pyrimidine has been shown to occur regioselectively at the C3-position. nih.gov Furthermore, a palladium-catalyzed double C-H arylation reaction has been developed for the synthesis of more complex fused systems, involving intermolecular C3-arylation followed by intramolecular C5-arylation. researchgate.net

The functionalization of the benzo portion of the molecule is less common but can be achieved through electrophilic aromatic substitution, provided the existing substituents and reaction conditions are carefully controlled. The electronic nature of the substituents on the pyrimidine and imidazole (B134444) rings will influence the reactivity and regioselectivity of such transformations.

Table 1: Examples of Functionalization at Positions Other Than C2

Starting MaterialReagents and ConditionsPosition of FunctionalizationProductReference
Benzimidazole-2-arylimines, 3-morpholinoacrylonitrile1. BF3·Et2O, n-BuOH, 130 °C; 2. OxidationC3, C44-(Aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles mdpi.com
Substituted Chalcones, 2-Aminobenzimidazole (B67599)DMF, TEAC2, C42,4-Diphenylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives nih.gov
Imidazo[1,2-a]pyrimidine, Aryl bromidesPd(OAc)2, P(o-tol)3, Cs2CO3, DMF, 140 °CC33-Arylimidazo[1,2-a]pyrimidines nih.gov
2-Arylimidazo[1,2-a]pyridines, o-DihaloarenesPd(OAc)2, Xphos, K2CO3, DMF, 160 °CC3, C5Benzo[a]imidazo[5,1,2-cd]indolizines researchgate.net

Chemo- and Regioselectivity in Multi-Substituted Derivative Synthesis

The synthesis of multi-substituted benzo nih.govnih.govimidazo[1,2-a]pyrimidines, particularly those starting from di- or poly-halogenated precursors, presents significant challenges in controlling chemo- and regioselectivity. The differential reactivity of halogen atoms at various positions on the heterocyclic core is key to achieving selective functionalization.

In polyhalogenated N-heteroarenes, the reactivity of a halogen is influenced by its electronic environment and steric accessibility. For dihalogenated pyrimidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often show a preference for the C4 position over the C2 position. nih.gov This inherent difference in reactivity can be exploited for the sequential and regioselective introduction of different substituents. For instance, in 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at the C4 position. nih.gov This principle can be extended to the benzo nih.govnih.govimidazo[1,2-a]pyrimidine system. A hypothetical 2-bromo-4-chlorobenzo nih.govnih.govimidazo[1,2-a]pyrimidine would be expected to undergo initial reaction at the more reactive C4-chloro position under specific palladium-catalyzed conditions.

The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the selectivity. The development of sequential regioselective cross-coupling routes has been reported for the synthesis of unsymmetrically disubstituted benzo nih.govnih.govimidazo[1,2-a]pyrazines, a closely related heterocyclic system. researchgate.netnih.gov These strategies often involve a first cross-coupling reaction at the most reactive position, followed by a second coupling at the less reactive site, sometimes requiring a change in catalyst or reaction conditions to facilitate the second transformation.

Directed ortho-metalation (DoM) offers another powerful strategy for achieving regioselectivity. A directing group on the benzo ring can guide the deprotonation and subsequent electrophilic quench to a specific ortho position, allowing for precise functionalization of the benzene (B151609) part of the molecule.

The chemo- and regioselectivity in the synthesis of multi-substituted derivatives is a complex interplay of substrate electronics, steric factors, and reaction parameters. A deep understanding of these factors is essential for the rational design and synthesis of complex benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives.

Table 2: Strategies for Chemo- and Regioselective Synthesis

StrategyDescriptionPotential Application on Benzo nih.govnih.govimidazo[1,2-a]pyrimidineReference
Sequential Cross-CouplingExploits the differential reactivity of halogens at different positions for stepwise functionalization.Selective functionalization of a hypothetical 2-bromo-X-halobenzo[4,s]imidazo[1,2-a]pyrimidine at the more reactive halogen site first. nih.govresearchgate.netnih.gov
Ligand-Controlled Cross-CouplingThe choice of ligand on the palladium catalyst can influence the site of oxidative addition and thus the regioselectivity of the coupling reaction.Tuning the selectivity of cross-coupling reactions on a dihalogenated benzo nih.govnih.govimidazo[1,2-a]pyrimidine. nih.gov
Directed Ortho-Metalation (DoM)A substituent on the benzo ring directs metalation (lithiation) to the ortho position, allowing for regioselective functionalization.Introduction of substituents at specific positions on the benzo ring of the scaffold.General Principle
C-H Activation/FunctionalizationDirect functionalization of C-H bonds, often guided by the inherent electronic properties of the heterocycle or by a directing group.Regioselective introduction of aryl or other groups at positions like C3. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 2 Bromobenzo 1 2 Imidazo 1,2 a Pyrimidine

Elucidation of Reaction Pathways for Cyclization and Functionalization

The synthesis of the core benzo nih.govnih.govimidazo[1,2-a]pyrimidine (B1208166) skeleton can be achieved through various synthetic routes, often involving the condensation of 2-aminobenzimidazole (B67599) with β-dicarbonyl compounds or their equivalents. rsc.orgrsc.org The introduction of a bromine atom at the 2-position typically occurs either by utilizing a brominated precursor during the cyclization step or by electrophilic bromination of the pre-formed heterocyclic core.

The functionalization of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine is anticipated to be dominated by reactions that leverage the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are expected to be highly efficient for introducing new carbon-carbon and carbon-heteroatom bonds at the 2-position. nih.gov The reaction pathway for these transformations would follow the well-established catalytic cycles involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination.

Another potential reaction pathway for functionalization is nucleophilic aromatic substitution (SNAr). While the electron-rich nature of the imidazo[1,2-a]pyrimidine system might not inherently favor SNAr, the reaction could be facilitated by strong nucleophiles or by activation of the ring system.

Kinetic and Thermodynamic Studies of Bromine Reactivity

To quantify the reactivity, kinetic studies would be necessary. For instance, in a palladium-catalyzed cross-coupling reaction, monitoring the reaction progress over time under varying conditions (temperature, catalyst loading, reactant concentrations) would allow for the determination of reaction orders and the activation energy. Such data would provide valuable insights into the rate-determining step of the catalytic cycle.

Thermodynamic studies would involve determining the change in Gibbs free energy (ΔG) for proposed reaction pathways. These calculations would help in understanding the feasibility of a reaction and the relative stability of intermediates and products.

Role of Bromine as a Leaving Group in Catalytic Cycles

In the context of catalytic cycles, particularly palladium-catalyzed cross-coupling reactions, the bromine atom in 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine serves as an excellent leaving group. The C-Br bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium complex, which is the initial and often rate-limiting step in the catalytic cycle.

The general mechanism for a Suzuki coupling, for example, would be initiated by the oxidative addition of a Pd(0) species to the C-Br bond of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine to form a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the 2-substituted product and regenerate the Pd(0) catalyst. The efficiency of this process is highly dependent on the lability of the bromine atom.

Computational Support for Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms where experimental data is scarce. scirp.orgmdpi.comnih.gov For 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine, DFT calculations could be employed to:

Model Reaction Pathways: The transition states and intermediates for various proposed reactions, such as oxidative addition in a palladium-catalyzed cycle or the Meisenheimer complex in an SNAr reaction, can be calculated. This would provide a detailed picture of the reaction coordinate.

Calculate Activation Energies: By determining the energy of the transition states relative to the reactants, the activation barriers for different mechanistic steps can be quantified, allowing for a prediction of the most favorable pathway.

Analyze Electronic Structure: The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine can be analyzed to predict its reactivity towards electrophiles and nucleophiles. mdpi.com

While specific computational studies on the reaction mechanisms of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine are yet to be published, such investigations would be invaluable in corroborating theoretical proposals and guiding future experimental work.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Bromobenzo 1 2 Imidazo 1,2 a Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine (B1208166) derivatives. Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the formation of the fused heterocyclic system. mdpi.comresearchgate.net The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular framework.

For instance, in derivatives of this scaffold, the protons on the benzo- and pyrimidine (B1678525) rings typically appear in distinct regions of the ¹H NMR spectrum, allowing for unambiguous assignment. The structural confirmation of novel benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine derivatives consistently relies on the analysis of ¹H and ¹³C NMR data. researchgate.net

Representative NMR Data for a Benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine Derivative

The following table contains representative ¹H and ¹³C NMR data for 4-(4-Fluorophenyl)-2-(trifluoromethyl)benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine, a structurally related compound, to illustrate typical chemical shifts.

Atom Type Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
¹H NMR 8.03 d, J = 8.0
7.73–7.69 m
7.59–7.55 m
7.43–7.39 m
7.22–7.18 m
7.11 s
6.83 d, J = 8.0
¹³C{¹H} NMR 166.1
163.5
152.1 q, J = 37.0
149.1
143.7
130.8 d, J = 8.0
127.8

Data sourced from a study on sustainable synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives. acs.org

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Spectral Analysis

While 1D NMR provides essential information, complex structures and the potential for regioisomers often necessitate the use of multi-dimensional NMR techniques for complete and unambiguous spectral assignment. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic and heterocyclic rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the precise assignment of carbon signals based on their attached protons.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule, confirming the connectivity of the entire fused ring system. nih.gov These 2D NMR experiments have been pivotal in unambiguously determining the structure of newly synthesized regioisomers within this chemical class. researchgate.net

Conformational Analysis using NMR

NMR spectroscopy is also employed for conformational analysis. In some substituted pyrido- and pyrimido-[1,2-a]benzimidazole derivatives, researchers have used Variable Temperature ¹H NMR (VT ¹H NMR) to study dynamic processes. acs.org The observation of signal broadening at room temperature has been interpreted as evidence for the presence of multiple conformers in solution, even when only a single conformer is observed in the solid-state crystal structure. acs.org This suggests that certain derivatives possess rotational flexibility around specific bonds at room temperature. acs.org

Single-Crystal X-ray Diffraction for Definitive Structural Determination and Conformational Insights

Representative Crystallographic Data for a Benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine Derivative

The following table presents key crystallographic parameters for 4-Phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-one, a related derivative, to illustrate the type of data obtained from SCXRD.

Parameter Value
Chemical Formula C₁₆H₁₃N₃O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0294 (11)
b (Å) 8.0163 (7)
c (Å) 13.9239 (13)
β (°) 108.735 (2)
Volume (ų) 1269.8 (2)

Data sourced from the structural report of 4-Phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-one. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of synthesized compounds with very high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This provides unequivocal proof of a molecule's chemical formula.

For example, the HRMS (ESI) analysis of a related compound, 2-(Bromodifluoromethyl)-4-(p-tolyl)benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine, demonstrated a measured [M+H]⁺ ion at m/z 388.0249. acs.org This is in excellent agreement with the calculated mass of 388.0261 for the formula C₁₈H₁₃BrF₂N₃, confirming its elemental composition. acs.org This level of accuracy is standard in the characterization of new derivatives in this class. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The extended π-conjugated system of the benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine core gives rise to interesting photophysical properties. researchgate.net These are studied using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy.

UV-Vis spectroscopy measures the electronic transitions within the molecule. Derivatives of this scaffold typically exhibit absorption maxima in the near-UV region. For one series of derivatives, absorption maxima were recorded in the range of 379–399 nm. acs.org

Many compounds in this family are fluorescent, emitting light after being excited by UV radiation. mdpi.com The emission properties are often sensitive to the molecular structure and the solvent environment. For example, some derivatives display positive emission solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent, with large Stokes shifts (the difference between absorption and emission maxima) ranging from 120 to 180 nm being recorded. mdpi.com The fluorescence emission for one series was found to be between 471–505 nm, with respectable quantum yields reaching up to 60%. acs.org These properties make the benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine scaffold a promising candidate for the development of fluorescent materials. mdpi.com

Representative Photophysical Data for Benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine Derivatives

Property Wavelength Range / Value
Absorption Maximum (λabs) 379 - 399 nm
Emission Maximum (λem) 471 - 505 nm
Stokes Shift 120 - 180 nm
Fluorescence Quantum Yield (ΦF) Up to 60%

Data sourced from studies on the photophysical properties of benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine derivatives. acs.orgmdpi.com

Solvatochromism and Aggregation-Induced Emission (AIE) Studies

Currently, there are no specific studies in the reviewed literature that investigate the solvatochromic or aggregation-induced emission (AIE) properties of 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine .

However, research on other derivatives of the benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine core provides insight into the potential photophysical behavior of this class of compounds. For instance, a study on a series of 4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles demonstrated positive emission solvatochromism, with Stokes shifts ranging from 120 to 180 nm. nih.govmdpi.com This phenomenon, where the emission wavelength shifts with the polarity of the solvent, is indicative of a change in the dipole moment of the molecule upon photoexcitation. Furthermore, aggregation-induced emission (AIE) was observed for specific compounds within this series, where the fluorescence intensity increased in aggregated states, such as in a mixture of THF and water. nih.govmdpi.com

These findings in related structures suggest that the benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine scaffold can serve as a foundation for fluorescent materials. The introduction of a bromine atom at the 2-position, as in 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine , would likely influence its electronic and photophysical properties due to the heavy atom effect and its electron-withdrawing nature. However, without direct experimental investigation, any discussion on the specific solvatochromic and AIE characteristics of the title compound remains speculative.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Detailed infrared (IR) and Raman spectroscopic analyses specifically for 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine are not available in the surveyed literature.

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. For the benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine framework, characteristic IR absorption bands would be expected for the C=N and C=C stretching vibrations within the fused heterocyclic ring system. For example, in a study of substituted benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines, bands in the region of 1621 cm⁻¹ to 1554 cm⁻¹ were attributed to the stretching vibrations of C=C and C=N bonds.

A study on novel benzo nih.govresearchgate.netimidazo[1,2-a]pyrimido-[4,5-d]pyrimidine derivatives reported IR absorption bands for an amino group (NH2) at 3435 and 3415 cm⁻¹ and a cyano group (CN) at 2215 cm⁻¹. google.com While these specific functional groups are not present in 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine , this data provides a reference for the vibrational characteristics of the core ring structure.

Without experimental spectra, a definitive vibrational fingerprint and functional group identification for 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine cannot be provided. Theoretical calculations, such as Density Functional Theory (DFT), could offer predicted vibrational frequencies, but these would require experimental validation.

While direct research on the title compound is limited, its existence is confirmed through its use as a synthetic intermediate. A patent for imaging agents for detecting neurological disorders describes the use of 2-bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine in a microwave-assisted synthesis.

Computational and Theoretical Studies of 2 Bromobenzo 1 2 Imidazo 1,2 a Pyrimidine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine (B1208166) derivatives to predict their geometry, energetic properties, and chemical reactivity. nih.govnih.govnih.gov

DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G(d,p), are employed to determine the most stable three-dimensional conformation of a molecule (geometry optimization). nih.govnih.gov For benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine analogues, studies have shown that these compounds are often non-planar, a characteristic that significantly influences their structural and electronic properties. nih.govdergipark.org.tr

The energetic profile, including parameters like the total energy, heat of formation, and dipole moment, can be calculated. For instance, in a study of 2,4-diphenyl-1,4-dihydrobenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine derivatives, DFT calculations revealed variations in energetic profiles among different substituted analogues. nih.gov These calculations help in identifying the most and least stable structures within a series of compounds.

Table 1: Theoretical Energetic Data for Benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine Analogues (Illustrative)
Compound AnalogueMethod/Basis SetTotal Energy (Hartree)Dipole Moment (Debye)Reference
2,4-diphenyl-1,4-dihydrobenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidineB3LYP/6-311G(d,p)-1225.72.5 nih.gov
Imidazo[1,2-a]pyrimidine Schiff base derivativeB3LYP/6-31G(d,p)-1550.23.1 nih.gov
4-Benzyl- dergipark.org.trnih.govnih.govselenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dioneDFTNot SpecifiedNot Specified nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govdergipark.org.tr

For various benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine derivatives, DFT calculations have determined the energies of these orbitals. nih.gov For example, studies on substituted 2,4-diphenyl-1,4-dihydrobenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidines showed that certain substituents could lower the HOMO-LUMO gap, indicating increased reactivity. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map, also derived from DFT, helps to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: FMO Analysis for Benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine Analogues (Illustrative)
Compound AnalogueE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reactivity PredictionReference
Compound 5 (a derivative of 2,4-diphenyl-1,4-dihydrobenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine)-5.62-2.243.38Highest Reactivity in Series nih.gov
Imidazo[1,2-a]pyrimidine Schiff base-6.1-2.53.6High Reactivity nih.gov

Theoretical calculations can predict spectroscopic data, which serves as a valuable tool for validating experimentally obtained spectra. Time-dependent DFT (TD-DFT) calculations are particularly useful for predicting UV-Vis absorption spectra. nih.gov For benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine derivatives, TD-DFT calculations have shown good agreement with experimental spectra, accurately predicting the number of bands and their solvent-dependent shifts (blue and red shifts). nih.gov

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for resolving ambiguities in experimental NMR data that might arise from complex structures or tautomerism. By comparing the theoretically predicted spectrum with the experimental one, researchers can confirm the proposed chemical structure. matextract.pub

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting ligand-target interactions and explaining the biological activity of compounds like 2-Bromobenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine analogues.

Docking studies have been performed on benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine derivatives to explore their potential as inhibitors of various enzymes. For example, a new series of these compounds were evaluated as potential Cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular modeling using programs like Autodock demonstrated that a methylsulfonyl pharmacophore on the pyrimidine (B1678525) ring could be effectively placed into the active site of the COX-2 enzyme. nih.gov This binding within the secondary hydrophobic pocket is crucial for selectivity. nih.gov

In other studies, imidazo[1,2-a]pyrimidine derivatives were docked against key proteins of the SARS-CoV-2 virus, such as the human angiotensin-converting enzyme 2 (hACE2) and the spike protein, to assess their potential as viral entry inhibitors. nih.gov The results indicated promising binding affinities, suggesting these compounds could disrupt the virus's ability to infect human cells. nih.gov The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with key amino acid residues in the receptor's active site.

Table 3: Molecular Docking Results for Benzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine Analogues
Compound AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential ApplicationReference
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine (5a)Cyclooxygenase-2 (COX-2)Not specified (IC50: 0.05 µM)Placed in secondary hydrophobic pocketAnti-inflammatory nih.gov
Imidazo[1,2-a]pyrimidine Schiff base derivativehACE2 (SARS-CoV-2)-9.1Not SpecifiedAntiviral (COVID-19) nih.gov
Imidazo[1,2-a]pyrimidine Schiff base derivativeSpike Protein (SARS-CoV-2)-7.3Not SpecifiedAntiviral (COVID-19) nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (14b)DNA gyrase (2XCT)-7.2ARG1085, GLU787Antimicrobial johnshopkins.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. dergipark.org.trnih.gov By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR can predict the potency of new, unsynthesized compounds. nih.govucl.ac.uk

For analogues like tetrahydroimidazo[1,2-a]pyrimidines, 3D-QSAR studies have been conducted to model their antimicrobial activity. dergipark.org.tr These models, developed using methods like partial least squares, revealed that steric and electrostatic fields are significant contributors to the compounds' biological effects. dergipark.org.tr For instance, the models indicated that substituting bulkier groups at certain positions could enhance antimicrobial activity against pathogens like E. coli. dergipark.org.tr

In another study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists, QSAR analysis showed a significant correlation between biological activity and descriptors such as Global Topological Charge Indices (GTCI) and the hydrophobicity (π) of substituents. nih.gov This suggests that charge transfer within the molecule and hydrophobic interactions with the receptor are key factors controlling the activity of these compounds. nih.gov Such models are valuable for guiding the design of new derivatives with potentially higher potency. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of 2-bromobenzo mdpi.comnih.govimidazo[1,2-a]pyrimidine and its analogues at an atomic level. These simulations provide critical insights into the conformational flexibility of the molecule, the stability of its interactions with biological targets, and the influence of the surrounding solvent environment.

The conformational flexibility of specific regions of the molecule and its target is evaluated through the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of each atom from its average position. Lower RMSF values suggest less flexibility. For certain benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives, low RMSF fluctuations between 0.10 and 0.7 nm were recorded, pointing to a relatively rigid binding conformation. nih.gov The Radius of Gyration (Rg) is another important metric, providing information on the structural compactness of the complex. Consistent Rg values, such as those observed between 1.45 and 1.75 nm, indicate that the complex maintains its compact structure throughout the simulation. nih.gov MD simulations have also been employed for derivatives like 4-oxo-4,10-dihydrobenzo mdpi.comnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acids to elucidate the probable mechanism of action against targets like HIV-1 integrase. nih.gov

The effect of the solvent on the properties of these compounds is a crucial aspect explored by computational methods. The Solvent Accessible Surface Area (SASA) is calculated in MD simulations to determine the exposure of the complex to the solvent, with values for some derivatives varying between 120 and 220 nm². nih.gov Furthermore, studies on 4-(aryl)-benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles have shown that solvent polarity can significantly influence the photophysical properties of the chromophore. mdpi.com A noticeable effect of solvent polarity was observed across an entire series of these compounds, with Stokes shifts ranging from 120 to 180 nm, highlighting the sensitivity of their electronic states to the solvent environment. mdpi.com The theoretical modeling of solvent effects can also extend to predicting crystal morphology, where interactions between specific crystal faces and solvent molecules can alter the relative growth rates of the faces, thereby changing the crystal's habit. researchgate.net

Table 1: Molecular Dynamics Simulation Parameters for Benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine Derivative Complexes

Parameter Value Range Indication Source
Root Mean Square Deviation (RMSD) 0.17 - 0.45 nm Stable complex formation nih.gov
Root Mean Square Fluctuation (RMSF) 0.10 - 0.7 nm Low conformational fluctuation nih.gov
Radius of Gyration (Rg) 1.45 - 1.75 nm Consistent structural compactness nih.gov
Solvent Accessible Surface Area (SASA) 120 - 220 nm² Varied solvent exposure nih.gov

ADME-Tox Predictions (In Silico) for Lead Optimization

In the process of drug discovery, lead optimization is critical for developing a promising hit compound into a viable drug candidate. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is an essential component of this phase, allowing for the early identification of molecules with favorable pharmacokinetic and safety profiles. For the benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine scaffold and its analogues, various computational studies have been performed to assess their drug-likeness.

Computational ADMET profiling of newly synthesized benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives has confirmed their compliance with established guidelines like Lipinski's rules, indicating favorable drug-like properties. nih.gov Similarly, studies on related imidazo[1,2-a]pyrimidine derivatives revealed that the most active compounds possess promising pharmacokinetic safety profiles based on ADME-Tox predictions. mdpi.comnih.gov These in silico analyses typically involve the calculation of a range of physicochemical and pharmacokinetic parameters using specialized software and web services, such as SwissADME and ProTOX II. nih.gov

Key parameters evaluated include lipophilicity (often expressed as XlogP3), which affects absorption and distribution, and the topological polar surface area (TPSA), which correlates with drug transport and bioavailability. nih.gov Other predicted properties often include water solubility, gastrointestinal absorption, and blood-brain barrier penetration. nih.gov For instance, a study on related benzimidazole (B57391) derivatives evaluated compliance with several drug-likeness rules, including those of Lipinski, Ghose, Veber, and Egan, with all tested compounds showing a high bioavailability score of 0.55. nih.gov

Table 2: Key Parameters Evaluated in In Silico ADME-Tox Predictions

Parameter Description Importance in Lead Optimization Source
Lipophilicity (e.g., XlogP3) Measures the fat-solubility of a compound. Influences absorption, distribution, and membrane permeability. nih.gov
Polarity (e.g., TPSA) Topological Polar Surface Area; sum of surfaces of polar atoms. Correlates with drug transport properties and bioavailability. nih.gov
Water Solubility The ability of a compound to dissolve in water. Affects drug formulation and absorption from the gastrointestinal tract. nih.gov
Gastrointestinal (GI) Absorption Prediction of a compound's absorption from the gut into the bloodstream. Essential for orally administered drugs. nih.gov
Blood-Brain Barrier (BBB) Permeation Predicts the ability of a compound to cross the BBB and enter the CNS. Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. nih.gov
Drug-Likeness Rules (e.g., Lipinski's) Sets of guidelines based on physicochemical properties of known oral drugs. Helps filter out compounds with likely poor pharmacokinetic profiles. nih.govnih.gov
Bioavailability Score A composite score predicting the fraction of an administered dose that reaches systemic circulation. Provides an overall assessment of a compound's potential as an oral drug. nih.gov

Exploration of Potential Biological Activities and Mechanistic Insights in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

Comprehensive searches of scientific literature did not yield any specific studies on the enzyme inhibitory activity of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine (B1208166). Research on the benzo nih.govnih.govimidazo[1,2-a]pyrimidine core structure has shown potential for various enzyme inhibitions, but these findings are associated with derivatives featuring different substitutions at the 2-position and other locations on the heterocyclic system.

There is no available data on the cyclooxygenase (COX) inhibitory activity or isoenzyme selectivity of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine. However, studies on other derivatives of benzo nih.govnih.govimidazo[1,2-a]pyrimidine have demonstrated that this scaffold can serve as a basis for the development of selective COX-2 inhibitors. nih.govnih.gov For instance, a series of 2,4-disubstituted benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory potential. nih.govnih.gov In these studies, specific substitutions at the 2- and 4-positions were found to be crucial for potent and selective COX-2 inhibition. nih.govnih.gov Without experimental data, the effect of a bromo substitution at the 2-position on COX activity remains unknown.

No studies were found that specifically investigated the kinase inhibition profile of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine. Related heterocyclic systems, such as dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-4-ones, have been identified as inhibitors of protein kinase CK2. nih.gov Additionally, other fused imidazo-pyrimidine structures like imidazo[1,2-b]pyridazines have been explored as PIM kinase inhibitors. semanticscholar.org These findings suggest that the broader imidazo-pyrimidine scaffold has potential for kinase inhibition, but the specific activity of the 2-bromo derivative has not been reported.

There is no information available regarding the phosphodiesterase (PDE) inhibitory activity of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine. Research in this area has focused on related but structurally distinct scaffolds. For example, imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov

No data exists on the acetylcholinesterase inhibitory potential of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine. Studies on similar heterocyclic cores, such as imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridine (B132010) derivatives, have shown them to be potent acetylcholinesterase inhibitors. nih.govresearchgate.netresearchgate.net However, these findings cannot be directly extrapolated to the 2-bromo derivative of the benzo nih.govnih.govimidazo[1,2-a]pyrimidine system.

Receptor Ligand Binding Investigations

Specific data on the receptor ligand binding properties of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine are not available in the current scientific literature.

There are no published studies on the interaction of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine with GABA receptors. The parent scaffold, imidazo[1,2-a]pyrimidine, has been identified as a class of ligands for the benzodiazepine (B76468) binding site of the GABA(A) receptor. nih.govnih.gov Structure-activity relationship studies on these compounds have focused on optimizing their functional selectivity for different alpha subtypes of the GABA(A) receptor. nih.govnih.gov The influence of a 2-bromo substitution on the benzo nih.govnih.govimidazo[1,2-a]pyrimidine core in the context of GABA receptor binding has not been explored.

Other Neurotransmitter Receptor Interactions

While extensive research directly profiling 2-Bromobenzo niscair.res.inimidazo[1,2-a]pyrimidine against a wide array of neurotransmitter receptors is not deeply covered in available literature, the broader imidazo[1,2-a]pyrimidine scaffold is a key structural element in compounds known for their effects on the central nervous system. Notably, derivatives such as divaplon, fasiplon, and taniplon (B27135) have been investigated as anxiolytic and anticonvulsant drugs. nih.gov The biological activity of these agents suggests interaction with neurotransmitter systems, providing a rationale for investigating similar potential in other derivatives within this chemical class. However, specific in vitro binding assays and functional studies for 2-Bromobenzo niscair.res.inimidazo[1,2-a]pyrimidine on various neurotransmitter receptors remain an area requiring further detailed investigation.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The benzo niscair.res.inimidazo[1,2-a]pyrimidine scaffold is the basis for a variety of derivatives that have demonstrated significant antimicrobial and antifungal properties in in vitro studies.

Numerous studies have highlighted the potent, broad-spectrum activity of benzo niscair.res.inimidazo[1,2-a]pyrimidine derivatives against a range of pathogenic microbes. For instance, a series of these derivatives showed efficacy against both bacterial and fungal pathogens, including Aspergillus niger, Candida albicans, Staphylococcus aureus, and Salmonella typhimurium. nih.govdocumentsdelivered.com Certain compounds within this series demonstrated noteworthy activity, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 60 µg/mL against all tested pathogens, indicating a broad-spectrum inhibition profile. nih.govdocumentsdelivered.comresearchgate.net

Further research into related fused pyrimidine (B1678525) systems has corroborated these findings. Newly synthesized benzo niscair.res.inimidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives also exhibited potent antimicrobial activity, in some cases exceeding that of the standard drug Ciprofloxacin when tested against Gram-positive and Gram-negative bacteria. niscair.res.in Similarly, novel imidazo[1,2-c]pyrimidine (B1242154) derivatives have shown significant antibacterial effects against P. aeruginosa, B. subtilis, E. coli, and S. aureus, as well as antifungal activity against C. albicans and A. flavus. ekb.egekb.eg

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Benzo niscair.res.inimidazo[1,2-a]pyrimidine Derivatives

Compound ID Target Organism Activity Measurement (MIC) Reference
Derivative 19 Aspergillus niger 10 - 60 µg/mL nih.gov
Derivative 19 Candida albicans 10 - 60 µg/mL nih.gov
Derivative 19 Staphylococcus aureus 10 - 60 µg/mL nih.gov
Derivative 19 Salmonella typhimurium 10 - 60 µg/mL nih.gov
Derivative 23 Aspergillus niger 10 - 60 µg/mL nih.gov
Derivative 23 Candida albicans 10 - 60 µg/mL nih.gov
Derivative 23 Staphylococcus aureus 10 - 60 µg/mL nih.gov

Note: This table is interactive and represents a summary of findings from the cited literature.

Investigations into the mechanisms underlying the antimicrobial activity of benzo niscair.res.inimidazo[1,2-a]pyrimidine derivatives suggest multifaceted modes of action. In silico docking studies have indicated that these compounds demonstrate strong binding affinities to essential microbial target proteins, implying they may function by inhibiting key enzymes. nih.govdocumentsdelivered.com Furthermore, some derivatives have been found to moderately inhibit the formation of biofilms, a critical virulence factor in many pathogenic microbes. nih.govresearchgate.net Another observed mechanism includes the induction of lipid peroxidation in the bacterial cell wall, which disrupts membrane integrity and leads to cell death. researchgate.net

Antiviral Activity Evaluation (In Vitro)

The antiviral potential of pyrimidine-based fused heterocyclic systems has been an area of active research. While data specifically on 2-Bromobenzo niscair.res.inimidazo[1,2-a]pyrimidine is limited, studies on closely related isomers provide valuable insights.

Research on nucleoside and non-nucleoside derivatives of a related scaffold, benzo niscair.res.inimidazo[1,2-c]pyrimidinone, has demonstrated in vitro activity against a panel of diverse RNA and DNA viruses. nih.gov A lead compound from this series showed micromolar activity against coronaviruses, including SARS-CoV-2, and submicromolar activity against respiratory syncytial virus (RSV). nih.gov

Mechanistic studies revealed that this lead compound acts as a weak inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.govresearchgate.net In addition to direct enzyme inhibition, the compound was also found to inhibit the formation of biocondensates (liquid-liquid phase separation), a process that is critical for the assembly of viral replication machinery. nih.govresearchgate.net This dual mechanism highlights a promising avenue for the development of novel antiviral agents based on this heterocyclic core.

Anticancer/Cytotoxic Activity Profiling in Cell Lines (In Vitro)

Derivatives of the benzo niscair.res.inimidazo[1,2-a]pyrimidine scaffold have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, revealing significant potential as anticancer agents. ekb.eg

In vitro screening has shown that certain derivatives exhibit considerable inhibitory results against the MCF-7 breast cancer cell line. nih.govnih.gov Further studies confirmed the cytotoxicity of other derivatives against both hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.egscinito.ai

A separate series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated potent cytotoxic activity against MCF-7, HeLa (cervical cancer), HepG2, and A549 (lung cancer) cells. rsc.org One particularly potent compound exhibited an IC50 value of 0.48 µM against MCF-7 cells and 0.74 µM against HeLa cells, while showing substantially lower cytotoxicity to normal human hepatocyte (LO2) cells. rsc.org

Mechanistic investigations in MCF-7 cells indicated that this compound could induce cell cycle arrest at the S phase and trigger apoptosis through a mitochondrial-related pathway. This was associated with an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of the caspase cascade. rsc.org Furthermore, the compound was found to suppress two key signaling pathways, RAS/Raf/MEK/ERK and PI3K/AKT/mTOR, which are often dysregulated in cancer and are crucial for cell proliferation and survival. rsc.org

Table 2: In Vitro Cytotoxic Activity of Selected Benzo niscair.res.inimidazo[1,2-a]pyrimidine Derivatives

Compound ID Cancer Cell Line Activity Measurement (IC₅₀) Reference
Compound 5a MCF-7 (Breast) 0.05 µM (as COX-2 inhibitor) nih.gov, nih.gov
Compound 7b MCF-7 (Breast) 0.48 ± 0.11 µM rsc.org

Note: This table is interactive and showcases representative data from the literature. Compound 5a's value reflects its IC50 for COX-2 inhibition, which was evaluated in the context of its anticancer effects.

Cell Pathway Modulation Studies

Derivatives of the benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine core have been shown to exert their biological effects by modulating several critical cellular pathways implicated in cancer and inflammation. These studies provide mechanistic insights into the potential applications of this class of compounds.

Cyclooxygenase-2 (COX-2) Inhibition: A prominent area of investigation has been the development of benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives as selective inhibitors of the COX-2 enzyme. nih.govnih.gov The COX-2 pathway is crucial in inflammation and is often upregulated in various cancers. A series of 2,4-diphenylbenzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives, featuring a methylsulfonyl (SO2Me) pharmacophore, were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov Molecular docking studies revealed that the methylsulfonyl group fits into a secondary hydrophobic pocket of the COX-2 active site, which is responsible for the selectivity over the COX-1 isoform. nih.gov The most potent compound from this series, 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo mdpi.comnih.govimidazo[1,2-a]pyrimidine (designated as 5a ), exhibited a half-maximal inhibitory concentration (IC50) of 0.05 µM, which was slightly more potent than the standard drug, celecoxib (B62257) (IC50: 0.06 µM). nih.govnih.gov This demonstrates a direct modulation of the cyclooxygenase pathway.

Anaplastic Lymphoma Kinase (ALK) Inhibition: The benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine scaffold has been utilized to develop inhibitors of anaplastic lymphoma kinase (ALK). nih.gov Chromosomal translocations involving ALK are known drivers for certain cancers, making it an attractive therapeutic target. nih.gov A series of functionalized benzo mdpi.comnih.govimidazo[1,2-c]pyrimidines and benzo mdpi.comnih.govimidazo[1,2-a]pyrazines were synthesized, with some compounds showing good activity against both wild-type and crizotinib-resistant ALK mutants in vitro. nih.gov This suggests that the broader benzo mdpi.comnih.govimidazo-fused heterocyclic system is a viable pharmacophore for targeting kinase signaling pathways.

A2A Adenosine (B11128) Receptor (A2AAR) Antagonism: In the field of cancer immunotherapy, blockade of the A2A adenosine receptor (A2AAR) is a promising strategy to reverse immunosuppression within the tumor microenvironment. nih.gov Researchers designed a series of benzo mdpi.comnih.govimidazo[1,2-a]pyrazin-1-amine derivatives with an amide substitution at the 3-position to act as potent A2AAR antagonists. nih.gov The most active compound, 12o·2HCl , showed a very high affinity for A2AAR with an inhibitor constant (Ki) of 0.08 nM and demonstrated significant in vitro immunostimulatory anticancer activity, evaluated through 3',5'-cyclic adenosine monophosphate (cAMP) functional assays and T cell activation assays. nih.gov

Antiproliferative Activity and Cell Cycle Arrest: Other derivatives have been evaluated for their direct cytotoxic effects on cancer cells. ekb.eg Studies on structurally related benzo mdpi.comnih.govimidazo[1,2-c]pyrimidinone derivatives revealed antiproliferative activity against lung adenocarcinoma cells. The lead compound in that study was found to trigger G2/M cell cycle arrest, indicating an interference with the cellular machinery of cell division. mdpi.com While the exact molecular target was not fully elucidated, interaction with DNA G-quadruplexes or intercalation were proposed as potential mechanisms. mdpi.com

Table 1: Summary of Cell Pathway Modulation by Benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine Derivatives

Derivative ClassTarget/PathwayKey In Vitro FindingCell Lines/Assay TypeReference
2,4-Diphenylbenzo mdpi.comnih.govimidazo[1,2-a]pyrimidinesCyclooxygenase-2 (COX-2)Selective inhibition with IC50 values in the nanomolar range (e.g., Compound 5a, IC50 = 0.05 µM).Fluorescent enzyme kit nih.govnih.gov
Benzo mdpi.comnih.govimidazo[1,2-a]pyrazine derivativesAnaplastic Lymphoma Kinase (ALK)Inhibition of wild-type and crizotinib-resistant L1196M mutant ALK.ALK-transfected BaF3 cells nih.gov
Benzo mdpi.comnih.govimidazo[1,2-a]pyrazin-1-amine derivativesA2A Adenosine Receptor (A2AAR)High-affinity antagonism (e.g., Compound 12o·2HCl, Ki = 0.08 nM).Radioligand binding assay, cAMP functional assay nih.gov
Benzo mdpi.comnih.govimidazo[1,2-c]pyrimidinone derivativesCell Cycle ProgressionInduction of G2/M arrest.A549 lung adenocarcinoma cells mdpi.com
Various Benzo mdpi.comnih.govimidazo[1,2-a]pyrimidinesGeneral CytotoxicityCytotoxic activity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cells.HepG2, MCF-7 ekb.eg

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency and selectivity of lead compounds. For the benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine scaffold, SAR investigations have primarily focused on the effects of substituents at the C2 and C4 positions, leveraging the 2-bromo intermediate for chemical diversification.

SAR of COX-2 Inhibitors: In the series of 2,4-diphenylbenzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives designed as COX-2 inhibitors, the presence of a 4-(methylsulfonyl)phenyl group at the C2 position was determined to be a critical pharmacophore for potent and selective activity. nih.govnih.gov This group effectively occupies the selective binding pocket of the COX-2 enzyme. nih.gov The SAR study further explored various substituents on the phenyl ring at the C4 position.

An unsubstituted phenyl ring at C4 (Compound 5a ) resulted in the highest in vitro COX-2 inhibitory effect (IC50: 0.05 µM). nih.gov

The introduction of electron-donating groups, such as a methyl group at the para-position of the C4-phenyl ring (Compound 5d ), maintained good activity and showed the highest in vivo activity in an anti-nociceptive test. nih.govnih.gov

The presence of electron-withdrawing groups or other substitutions generally led to a decrease in potency compared to the unsubstituted analog. nih.gov

SAR of Antimicrobial Agents: In the development of benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives as antimicrobial agents, SAR studies revealed the importance of the substituents at both the C2 and C4 positions for broad-spectrum activity. nih.gov

A derivative featuring a 2-(thiophen-2-yl) group at C2 and a 4-(4-morpholinophenyl) group at C4 (Compound 19 ) demonstrated broad-spectrum inhibition against various microbial pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 60 µg/mL. nih.gov

Another potent compound in the series had a 2-(1H-pyrrol-2-yl) substituent at C2 and a 4-(4-morpholinophenyl) group at C4 (Compound 23 ). nih.gov

These findings suggest that heterocyclic moieties at C2 and phenyl rings substituted with cyclic amines like morpholine (B109124) at C4 are favorable for antimicrobial activity. nih.gov

SAR of Anti-biofilm Agents: For related imidazo[1,2-a]pyrimidinium salts, which are precursors to active 2-aminoimidazoles, the substitution pattern on the aryl group and the nature of the N1-substituent were found to significantly impact the inhibition of biofilm formation by bacteria like Salmonella Typhimurium. nih.gov This highlights that modifications across the entire scaffold influence biological outcomes.

Table 2: Structure-Activity Relationship Highlights for Benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine Derivatives

Core StructurePositionSubstituentBiological ActivityObservationReference
2,4-disubstituted-benzo mdpi.comnih.govimidazo[1,2-a]pyrimidineC24-(Methylsulfonyl)phenylCOX-2 InhibitionCritical pharmacophore for high potency and selectivity. nih.govnih.gov
C4Phenyl (unsubstituted)COX-2 InhibitionHighest in vitro potency (IC50 = 0.05 µM). nih.gov
C44-Tolyl (p-methylphenyl)COX-2 InhibitionRetained good potency and showed the best in vivo results. nih.govnih.gov
2,4-disubstituted-benzo mdpi.comnih.govimidazo[1,2-a]pyrimidineC2Thiophen-2-yl or 1H-pyrrol-2-ylAntimicrobialCombinations of these substituents led to broad-spectrum antimicrobial and moderate anti-biofilm activity. nih.gov
C44-Morpholinophenyl

Applications As Synthetic Intermediates and Advanced Materials Precursors

Building Blocks for Complex Polyheterocyclic Systems

The 2-bromo derivative of benzo nih.govnih.govimidazo[1,2-a]pyrimidine (B1208166) is a cornerstone for the construction of elaborate polyheterocyclic systems. The carbon-bromine bond is a well-established reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. illinois.edu This reactivity allows chemists to append additional rings and complex side chains to the core scaffold.

Methodologies such as Suzuki-Miyaura coupling with arylboronic acids, Sonogashira coupling with terminal alkynes, and Heck coupling with alkenes enable the fusion or linkage of other heterocyclic systems, such as pyridines, pyrazoles, or thiophenes. mdpi.comresearchgate.net These reactions facilitate the creation of large, conjugated structures with tailored electronic and steric properties. For instance, the synthesis of various 2,4-disubstituted benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives demonstrates the scaffold's capacity to be elaborated into more complex structures. nih.govresearchgate.net The development of synthetic strategies focused on creating libraries of fused heterocyclic compounds often relies on such versatile, halogenated intermediates to achieve molecular diversity. nih.govresearchgate.net

Table 1: Cross-Coupling Reactions for Polyheterocycle Synthesis
Reaction TypeCoupling PartnerResulting LinkagePotential Product Class
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidC-C (Aryl-Aryl)Bi-aryl and poly-aryl systems
SonogashiraTerminal AlkyneC-C (Alkynyl)Aryl-alkyne conjugated systems
HeckAlkeneC-C (Alkenyl)Stilbene-like derivatives
Buchwald-HartwigAmine/AmideC-NN-Aryl derivatives

Precursors for Fluorescent Probes and Imaging Agents

The benzo nih.govnih.govimidazo[1,2-a]pyrimidine core is inherently fluorescent, a property that can be fine-tuned through chemical modification. mdpi.comsemanticscholar.org The 2-bromo derivative is an ideal precursor for creating specialized fluorescent probes and imaging agents because the bromine atom can be readily substituted with fluorophores or moieties that modulate the molecule's photophysical properties.

Palladium-catalyzed reactions, particularly the Sonogashira coupling, are frequently employed to attach alkyne-bearing fluorescent dyes to aryl halides to create probes for biological and materials applications. researchgate.netmdpi.com By coupling a known fluorophore to the 2-position of the benzo nih.govnih.govimidazo[1,2-a]pyrimidine scaffold, new probes can be designed. For example, fused imidazo[1,2-a]pyridine (B132010) systems have been successfully developed into fluorescent sensors for detecting metal ions like Fe³⁺ and Hg²⁺ in aqueous solutions and within HeLa cells. nih.govnih.gov The synthesis of these probes often involves building the complex heterocyclic system in a stepwise manner, where a halogenated intermediate is a key component. nih.gov The resulting molecules can exhibit desirable properties such as large Stokes shifts and solvatochromism, making them suitable for imaging applications in complex environments like cellular membranes. mdpi.com

Table 2: Photophysical Properties of Substituted Benzo nih.govnih.govimidazo[1,2-a]pyrimidine Derivatives
Derivative ClassKey PropertyPotential ApplicationReference
4-(Aryl)-3-carbonitrilesPositive emission solvatochromism, Aggregation-Induced Emission (AIE)Solid-state lighting, mechanofluorochromic sensors mdpi.com
Fused Imidazopyridines'Turn-on' or 'turn-off' fluorescence upon ion bindingSelective ion probes (Fe³⁺, Hg²⁺) nih.govnih.gov
Donor-Acceptor SystemsIntramolecular Charge Transfer (ICT)Environment-sensitive probes, bio-imaging rsc.org

Ligands in Catalysis (e.g., Asymmetric Catalysis)

The benzo nih.govnih.govimidazo[1,2-a]pyrimidine framework contains multiple nitrogen atoms which can act as coordination sites for metal ions. This inherent property makes the scaffold a promising candidate for the development of novel ligands for catalysis. While direct application of 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine as a ligand is not extensively documented, its role as a precursor is significant.

The 2-bromo position can be functionalized to introduce specific coordinating groups, such as phosphines, amines, or chiral substituents, which are essential for creating effective catalytic ligands. For example, the bromine can be displaced via cross-coupling or nucleophilic substitution to attach a moiety designed for asymmetric catalysis. The resulting bidentate or tridentate ligands could then be used to chelate with transition metals like palladium, rhodium, or iridium, forming catalysts for reactions such as asymmetric hydrogenation or C-C bond formation. Related heterocyclic systems like imidazo[4,5-b]pyridines are noted for their metal-coordinating capabilities, suggesting similar potential for this scaffold. nih.gov Furthermore, the MeSH terms associated with studies on related dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-4-ones include "Ligands," indicating their relevance in this field. nih.gov

Components in Organic Electronic Materials (e.g., OLEDs, OPVs)

The electron-deficient nature of the pyrimidine (B1678525) ring makes the benzo nih.govnih.govimidazo[1,2-a]pyrimidine scaffold a highly attractive component for organic electronic materials. mdpi.com These materials are crucial for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The 2-bromo derivative is a key starting material for synthesizing molecules with tailored electronic properties for these applications.

By using the 2-bromo position as a synthetic anchor, electron-donating or electron-accepting groups can be introduced via cross-coupling reactions. This allows for the creation of "push-pull" or donor-π-acceptor (D-π-A) architectures, which are fundamental to the design of many organic electronic materials. semanticscholar.org For example, imidazo[1,2-a]pyridine has been successfully used as an electron acceptor to build deep-blue fluorescent emitters for high-performance OLEDs with negligible efficiency roll-off. nih.gov Similarly, D-π-A fluorophores based on an imidazo[1,5-a]pyridine (B1214698) donor have been used as downconverter materials in white LEDs. rsc.org The 2-Bromobenzo nih.govnih.govimidazo[1,2-a]pyrimidine is an ideal platform to construct such systems, which can function as fluorescent emitters, host materials, or electron-transport materials in OLEDs. semanticscholar.orgrsc.org

Chemical Tools for Biological Pathway Research

The benzo nih.govnih.govimidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives have shown a wide range of biological activities, making them invaluable as chemical tools for probing biological pathways. The 2-bromo derivative is a critical starting point for synthesizing libraries of these compounds to perform structure-activity relationship (SAR) studies.

By modifying the 2-position through cross-coupling reactions, researchers can systematically alter the molecule's properties to optimize its interaction with a specific biological target. This approach has led to the discovery of potent and selective inhibitors for various enzymes and receptors. For example, derivatives of this scaffold have been developed as:

Selective COX-2 inhibitors , which can be used to study inflammation and pain pathways. nih.gov

Protein kinase CK2 inhibitors , for investigating cellular signaling pathways implicated in cancer. nih.gov

Anaplastic Lymphoma Kinase (ALK) inhibitors , providing tools to research certain types of cancer and drug resistance. researchgate.net

Antimicrobial agents , for studying mechanisms of bacterial inhibition. nih.gov

These targeted molecules serve as chemical probes that allow scientists to modulate the function of specific proteins in vitro and in cells, thereby elucidating their roles in health and disease.

Table 3: Biological Targets of Benzo nih.govnih.govimidazo[1,2-a]pyrimidine Derivatives
Derivative TypeBiological TargetArea of ResearchReference
2,4-Diphenyl derivativesCyclooxygenase-2 (COX-2)Inflammation, Cancer nih.gov
Dihydro-pyrimidin-4-onesProtein Kinase CK2Cancer, Cell Signaling nih.gov
Functionalized pyrimidines/pyrazinesAnaplastic Lymphoma Kinase (ALK)Cancer, Drug Resistance researchgate.net
General derivativesVarious bacterial speciesAntimicrobial Drug Discovery nih.gov

Future Perspectives and Emerging Research Directions

Development of Next-Generation, Highly Efficient Synthetic Routes

The future of drug discovery and materials science relies heavily on the ability to synthesize complex molecules through efficient, cost-effective, and environmentally benign methods. For 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine (B1208166) and its derivatives, research is moving beyond traditional multi-step syntheses towards more sophisticated and streamlined approaches.

Key areas of development include:

One-Pot and Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single flask to form a complex product, are at the forefront of efficient synthesis. rsc.orgtandfonline.com Future work will likely focus on designing novel MCRs that introduce the bromo-substituent and build the benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine core in a single, atom-economical step.

Green Chemistry Approaches: The use of less hazardous reagents and solvents is a major goal. Research into solvent-free reaction conditions, often facilitated by microwave irradiation, is a promising avenue. nih.govrsc.org The development of reusable and non-toxic catalysts, such as Brønsted acidic ionic liquids or poly acrylic acid-supported layered double hydroxides, will be crucial for minimizing waste and environmental impact. rsc.orgelsevierpure.com

Catalytic Innovations: While palladium-catalyzed cross-coupling reactions are established for functionalizing similar heterocyclic systems, future research will aim to develop more active, stable, and recyclable catalysts. tandfonline.com This includes exploring the use of nanocatalysts which can offer high efficiency under mild reaction conditions.

Flow Chemistry: The transition from batch to continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing synthetic routes for 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine to flow chemistry setups will be a significant step towards industrial-scale production.

Comprehensive Exploration of Structure-Function Relationships

Understanding how the three-dimensional structure of a molecule dictates its function is fundamental to rational design. For 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine, the bromine atom at the 2-position serves as a key handle for introducing a wide array of chemical substituents. A comprehensive exploration of the resulting structure-function relationships (SFR) is a critical future direction.

Future research will systematically investigate how modifications at various positions of the benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine scaffold influence its properties. For instance, studies on related compounds have shown that different substitutions can significantly impact their biological activities, such as their potential as antimicrobial agents or calcium channel blockers. capes.gov.brnih.gov By creating libraries of derivatives and evaluating their activities, researchers can build detailed SFR models. These models will be invaluable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced efficacy and selectivity for specific biological targets or material properties.

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery process, high-throughput synthesis (HTS) and screening techniques are indispensable. These methodologies allow for the rapid generation and evaluation of large libraries of compounds, dramatically increasing the chances of identifying lead candidates.

For 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine, the development of robust HTS protocols will be a key research focus. This will likely involve:

Solid-Phase Organic Synthesis (SPOS): Attaching the benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine core or a precursor to a solid support allows for the use of excess reagents to drive reactions to completion, with purification simplified to a washing step. acs.org This is particularly amenable to the automated, parallel synthesis of compound libraries.

Combinatorial Chemistry: Utilizing multicomponent reactions in a combinatorial fashion, where different starting materials are systematically combined, can generate vast and diverse libraries of 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives. beilstein-journals.org

Automated Screening: Once synthesized, these libraries can be rapidly screened for various biological activities or material properties using automated, miniaturized assays. This allows for the efficient identification of "hits" that can then be further optimized.

The integration of HTS with computational modeling will create a powerful feedback loop, where experimental results inform and refine predictive models, leading to more focused and successful discovery campaigns.

Advanced Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is revolutionizing molecular design. For 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine, these integrated approaches will be instrumental in designing novel derivatives with tailored properties.

Future research will leverage a variety of computational tools:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov It can be used to screen virtual libraries of 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives and prioritize those with the highest predicted binding affinity.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods provide detailed insights into the electronic structure and reactivity of molecules. nih.govnih.gov They can be used to understand reaction mechanisms, predict spectroscopic properties, and calculate molecular descriptors for quantitative structure-activity relationship (QSAR) studies.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular interactions. nih.gov This can be used to assess the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding.

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules are crucial for early-stage drug discovery. nih.gov These models can help to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities before significant resources are invested in their synthesis and testing.

By integrating the predictions from these computational methods with experimental synthesis and biological evaluation, researchers can adopt a more rational and efficient approach to the design of new 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-based compounds.

Discovery of Novel Biological Targets and Therapeutic Modalities (In Vitro)

The benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine scaffold has already shown promise against a range of biological targets. Future research will aim to uncover new therapeutic applications for derivatives of 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine through in vitro studies.

Emerging areas of investigation include:

Antimicrobial and Anti-biofilm Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Derivatives of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine have demonstrated activity against various pathogens, and future work will focus on identifying compounds with broad-spectrum efficacy and the ability to inhibit biofilm formation. tandfonline.com

Antiviral Potential: The structural similarity of the imidazo[1,2-a]pyrimidine core to purine (B94841) nucleosides suggests its potential as an antiviral agent. nih.gov Screening of 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives against a panel of viruses could lead to the discovery of new antiviral leads.

Kinase Inhibition: Kinases are a major class of drug targets, particularly in oncology. The benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine scaffold has been explored for its ability to inhibit kinases such as anaplastic lymphoma kinase (ALK). nih.gov The bromo-substituent on the 2-position provides a convenient point for modification to achieve selectivity and potency against specific kinases.

Ion Channel Modulation: Certain derivatives of the related benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine scaffold have been investigated as calcium channel antagonists. capes.gov.brnih.gov This suggests that derivatives of 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine could be explored for their potential to modulate the activity of various ion channels, which are important targets for a range of diseases.

Utilization in Novel Materials Science Applications

Beyond its biomedical potential, the unique photophysical properties of the benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine core open up exciting possibilities in materials science. The extended π-conjugated system of this scaffold makes it a promising candidate for the development of novel organic functional materials.

A key area of future research is the exploration of its fluorescent properties. For example, derivatives of 4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile have been shown to be fluorescent in both solution and the solid state. nih.gov Further research into 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine and its derivatives could lead to the development of:

Fluorescent Dyes and Probes: The tunability of the emission wavelength through chemical modification could lead to a new class of fluorescent dyes for applications in bio-imaging and sensing.

Organic Light-Emitting Diodes (OLEDs): The discovery of aggregation-induced emission (AIE) in some derivatives is particularly exciting for OLED applications, as it can overcome the problem of aggregation-caused quenching that often limits the performance of organic emitters in the solid state. nih.gov

Mechanofluorochromic Materials: Materials that change their fluorescence properties in response to mechanical stimuli have applications in stress sensing and security inks. The observation of mechanofluorochromism in related compounds suggests that this is a promising avenue for exploration with 2-Bromobenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives. nih.gov

By systematically investigating the relationship between chemical structure and photophysical properties, researchers can unlock the full potential of this versatile scaffold in the creation of next-generation materials.

Q & A

Q. What are the common synthetic routes for 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine?

The compound is typically synthesized via condensation reactions between 2-aminobenzimidazoles and electrophilic reagents. A prominent method involves the Michael addition–cyclization of 2-aminobenzimidazole with α-azidochalcones under reflux conditions in ethanol, yielding derivatives with >90% purity after column chromatography . Another approach uses copper-catalyzed C–N coupling to form benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines, achieving moderate to high yields (47–82%) .

Q. How is the structure of this compound characterized?

Characterization relies on 1H/13C NMR for confirming aromatic proton environments and carbon frameworks, HRMS for molecular weight validation, and X-ray crystallography (where applicable) for stereochemical analysis. For example, 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine derivatives were purified via n-hexane/EtOAc (3:1) chromatography and validated using NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) .

Q. What biological activities are associated with this scaffold?

Benzo[4,5]imidazo[1,2-a]pyrimidines exhibit α-glucosidase inhibition (IC50 values <10 µM in kinetic studies), anticancer activity (via COX-2 selectivity), and antimicrobial properties . Substituents like amino groups at the 3-position enhance potency, while halogenation (e.g., bromine) improves metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

Key factors include:

  • Catalyst selection : Copper(I) iodide in DMSO enhances C–N coupling efficiency, reducing side reactions .
  • Solvent and temperature : Ethanol under reflux (80°C, 10 hours) minimizes byproducts in cyclization steps .
  • Purification : Gradient elution (n-hexane/EtOAc 3:1 to 1:1) resolves closely related impurities .

Q. What strategies mitigate byproduct formation during cyclization?

  • Stoichiometric control : A 1.2:1 molar ratio of 2-aminobenzimidazole to chalcone prevents incomplete cyclization .
  • Additives : Triethylamine (Et3N) neutralizes acidic byproducts, improving reaction homogeneity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 2 hours) and enhances regioselectivity .

Q. How do computational methods predict the biological activity of derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like α-glucosidase (PDB: 2ZE0). For example, 3-amino-2,4-diaryl derivatives show hydrogen bonding with catalytic residues Asp349 and Arg439 .
  • QSAR models : Correlate substituent electronegativity (e.g., bromine at position 2) with inhibitory potency (R² >0.85 in COX-2 selectivity studies) .

Q. What analytical techniques resolve contradictions in biological data?

  • Kinetic assays : Compare IC50 values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Metabolite profiling : LC-MS identifies oxidative metabolites that may reduce in vitro activity .

Key Research Gaps

  • Mechanistic studies : Limited data on the role of bromine in modulating pharmacokinetic properties.
  • In vivo validation : Most biological studies are in vitro; animal models are needed for ADME profiling .

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2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine

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